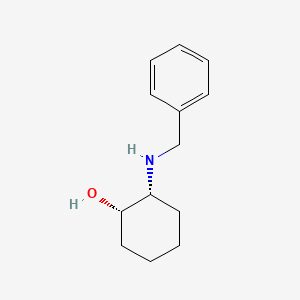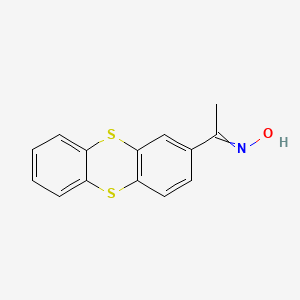
N-(1-thianthren-2-ylethylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-thianthren-2-ylethylidene)hydroxylamine is a compound that features a thianthrene moiety linked to a hydroxylamine group. Thianthrene is a heterocyclic compound containing sulfur atoms, which imparts unique electrochemical properties to the molecule. The hydroxylamine group is known for its reactivity, making this compound of interest in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-thianthren-2-ylethylidene)hydroxylamine typically involves the reaction of thianthrene derivatives with hydroxylamine. One common method is the reaction of N-acetylbenzamides with hydroxylamine hydrochloride under microwave irradiation, which leads to the formation of oxadiazole compounds . The reaction conditions often include heating at 80°C in the presence of pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial for scaling up the process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-thianthren-2-ylethylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in substitution reactions, forming new bonds with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Applications De Recherche Scientifique
N-(1-thianthren-2-ylethylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of novel organic materials with unique electrochemical properties.
Mécanisme D'action
The mechanism of action of N-(1-thianthren-2-ylethylidene)hydroxylamine involves its interaction with molecular targets such as bacterial ribonucleotide reductase. This enzyme is essential for DNA synthesis and repair in bacteria. The compound acts as a radical scavenger, inhibiting the enzyme’s activity and thereby preventing bacterial proliferation . This mechanism makes it a promising candidate for developing new antibacterial agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-phenanthren-2-ylethylidene)hydroxylamine: Similar in structure but contains a phenanthrene moiety instead of thianthrene.
N-(1-anthracen-2-ylethylidene)hydroxylamine: Contains an anthracene moiety, differing in the aromatic system.
Uniqueness
N-(1-thianthren-2-ylethylidene)hydroxylamine is unique due to the presence of the thianthrene moiety, which imparts distinct electrochemical properties and reactivity. This makes it particularly valuable in applications requiring specific redox characteristics and stability.
Propriétés
Formule moléculaire |
C14H11NOS2 |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
N-(1-thianthren-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C14H11NOS2/c1-9(15-16)10-6-7-13-14(8-10)18-12-5-3-2-4-11(12)17-13/h2-8,16H,1H3 |
Clé InChI |
KCDSNOXSQOCEFY-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C1=CC2=C(C=C1)SC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


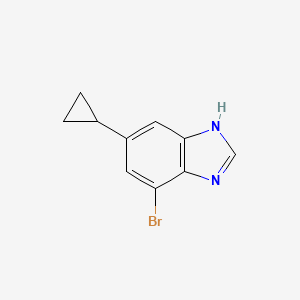
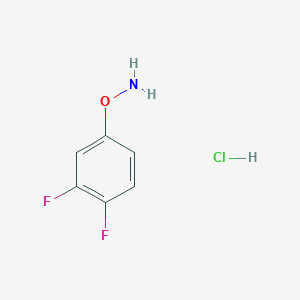

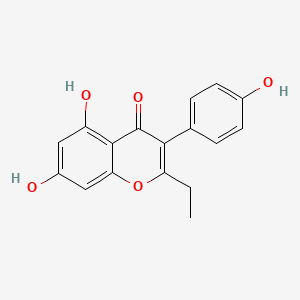
![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)


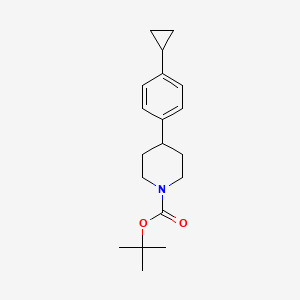

![1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B13708570.png)
![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)
